2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline (CAS 1052606-76-4): A Comprehensive Technical Guide for Drug Discovery and Synthetic Applications
2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline (CAS 1052606-76-4): A Comprehensive Technical Guide for Drug Discovery and Synthetic Applications
Executive Summary
In modern medicinal chemistry, the design of novel therapeutics heavily relies on versatile, bifunctional building blocks that can rapidly expand chemical space. 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline (CAS 1052606-76-4) is a highly valuable synthetic intermediate characterized by an electron-rich primary aniline and a distal pyrazole ring connected via a flexible ethoxy linker.
This unique structural topology allows the molecule to act as a dual-pharmacophore anchor. The aniline moiety serves as a prime nucleophile for amidation, reductive amination, and palladium-catalyzed cross-coupling, while the pyrazole ring acts as a potent hydrogen-bond acceptor and bioisostere for amides or phenols. This whitepaper details the physicochemical profiling, retrosynthetic logic, and self-validating experimental protocols for utilizing this compound in advanced drug discovery workflows.
Chemical Identity & Physicochemical Profiling
Understanding the physicochemical properties of a building block is critical for predicting its behavior in both synthetic reactions and biological systems. The compound exhibits a low molecular weight and a Topological Polar Surface Area (TPSA) of ~53 Ų, making it an ideal fragment for Lipinski Rule-of-5 compliant drug design.
Table 1: Quantitative Identifiers and Physicochemical Properties
| Property | Value | Structural / Functional Significance |
| CAS Registry Number | Primary identifier for commercial sourcing. | |
| Molecular Formula | C₁₁H₁₃N₃O | Low molecular weight allows for downstream mass addition. |
| Molecular Weight | 203.24 g/mol | High ligand efficiency (LE) potential in fragment-based design. |
| SMILES | NC1=CC=CC=C1OCCN1C=CC=N1 | Useful for in silico docking and library generation. |
| cLogP | 1.28 | Optimal lipophilicity for membrane permeability. |
| TPSA | 53.07 Ų | Excellent balance for oral bioavailability and CNS penetration. |
| H-Bond Donors | 1 (Primary Amine, -NH₂) | Reactive center for covalent linkage. |
| H-Bond Acceptors | 3 (Ether O, Pyrazole N, Amine N) | Facilitates target protein kinase hinge-binding. |
Data supported by commercial chemical databases .
Retrosynthetic Analysis & Synthetic Methodology
The synthesis of 2-(2-(1H-pyrazol-1-yl)ethoxy)aniline requires a controlled, two-step sequence to prevent unwanted side reactions such as N-alkylation of the aniline.
Mechanistic Insight: The most efficient route begins with the O-alkylation of 2-nitrophenol using 1-(2-bromoethyl)-1H-pyrazole. The nitro group acts as a robust protecting group during the alkaline alkylation step. Following isolation, the nitro intermediate undergoes catalytic hydrogenation. Palladium on Carbon (Pd/C) is strictly chosen over dissolving metal reductions (e.g., Fe/HCl) because acidic conditions would protonate the pyrazole nitrogen, complicating the aqueous workup and risking product loss in the aqueous phase .
Retrosynthetic workflow and synthetic pathway for 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline.
Application in Drug Discovery
The strategic value of this scaffold lies in its spatial geometry. The ethoxy linker provides a ~3.5–4.0 Å flexible spacer between the aromatic core and the pyrazole ring.
When the aniline is coupled to a core heterocycle (e.g., via Buchwald-Hartwig amination), the resulting diarylamine often anchors into the ATP-binding hinge region of kinases. The flexible pyrazole tail can then project into adjacent solvent-exposed regions or specificity pockets (such as the DFG-out pocket), acting as a distal hydrogen-bond acceptor to improve target residence time and selectivity.
Downstream structural diversification and drug discovery applications of the core scaffold.
Self-Validating Experimental Protocols
To ensure high-fidelity library generation, the following protocols have been designed with integrated In-Process Controls (IPCs) to create a self-validating feedback loop for the bench scientist.
Protocol A: Synthesis of the Aniline Core via Catalytic Hydrogenation
Causality: Methanol is selected as the solvent because it solubilizes both the nitroarene and the resulting aniline, preventing the catalyst from being trapped in insoluble starting material matrices.
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Substrate Preparation: Dissolve 1-(2-(2-nitrophenoxy)ethyl)-1H-pyrazole (10.0 mmol) in anhydrous methanol (50 mL) in a round-bottom flask.
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Catalyst Addition: Flush the reaction flask thoroughly with argon. Carefully add 10 wt% Pd/C (0.1 equivalents, 1.0 mmol Pd). Critical safety step: Argon flushing prevents the ignition of methanol vapor by the active Pd/C catalyst.
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Hydrogenation: Evacuate the flask under mild vacuum and backfill with H₂ gas via a double-layered balloon. Stir vigorously at 25 °C.
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Self-Validation (IPC): After 4 hours, withdraw a 50 µL aliquot. Filter through a 0.22 µm PTFE syringe filter to remove Pd/C, dilute with LC-MS grade acetonitrile, and analyze.
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Validation Metric: The reaction is deemed complete only when the nitro peak (
234 ) is entirely consumed and replaced by a single distinct aniline peak ( 204 ).
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Workup: Filter the crude mixture through a tightly packed pad of Celite. Wash the pad with excess methanol (3 × 20 mL). Concentrate the filtrate under reduced pressure to yield the pure title compound as a viscous oil or low-melting solid.
Protocol B: Buchwald-Hartwig Amination for Library Generation
Causality: Coupling this specific primary aniline with an aryl bromide requires a bulky, electron-rich phosphine ligand (e.g., XPhos). The steric bulk of XPhos accelerates the reductive elimination step of the catalytic cycle, preventing the distal pyrazole nitrogen from competitively coordinating to and poisoning the palladium center .
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Reagent Assembly: In an oven-dried Schlenk tube, combine 2-(2-(1H-pyrazol-1-yl)ethoxy)aniline (1.0 eq), an aryl bromide (1.1 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.5 eq).
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Solvent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous toluene (0.2 M relative to the aniline). Toluene's non-polar nature and high boiling point are ideal for stabilizing the Pd(0)/Pd(II) catalytic cycle at elevated temperatures.
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Heating: Seal the Schlenk tube and heat the mixture in an oil bath at 100 °C for 12 hours.
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Self-Validation (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 1:1).
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Validation Metric: Stain the TLC plate with ninhydrin and heat. The primary amine starting material will stain dark brown/purple. The reaction is successful when this spot disappears, yielding a new, higher-
spot (the secondary diarylamine) that does not stain strongly with ninhydrin.
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Workup: Cool to room temperature, dilute with ethyl acetate, and wash with deionized water. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography.
References
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Scientific Reports (Nature Portfolio). "Preparation of palladated porous nitrogen-doped carbon using halloysite as porogen: disclosing its utility as a hydrogenation catalyst." (2020). Available at:[Link]
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ACS Organic Process Research & Development. Dorel, R., et al. "The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook." (2019). Available at:[Link]
